

What are the recommended dosages of Gymnoside VII for in vivo studies?

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Compound of Interest

Compound Name: Gymnoside VII

Cat. No.: B12377809

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Application Notes and Protocols for In Vivo Studies of Gymnoside VII

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnoside VII is a glycosyloxybenzyl 2-isobutyl malate compound isolated from the tubers of *Gymnadenia conopsea* R. Br.[1]. While preliminary research suggests its potential for use in anti-allergy studies, a thorough review of the scientific literature reveals a significant gap in knowledge regarding its specific in vivo dosages. To date, no published studies provide explicit recommended dosages for **Gymnoside VII** in animal models.

This document aims to provide researchers with the most relevant available information by summarizing in vivo dosage data for extracts of *Gymnadenia conopsea*, the plant from which **Gymnoside VII** is derived. These data can serve as a preliminary reference for designing initial dose-finding and efficacy studies for the purified compound. Furthermore, detailed experimental protocols from pertinent studies are provided to guide future in vivo research.

Quantitative Data Summary: In Vivo Dosages of *Gymnadenia conopsea* Extracts

The following table summarizes dosages of various *Gymnadenia conopsea* extracts used in in vivo studies. It is crucial to note that these are dosages for complex extracts and not for the isolated **Gymnoside VII**. Therefore, these values should be considered as a starting point for dose-range finding studies for the purified compound, which would likely require significantly lower concentrations.

| Extract Type | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
|-------------------------------|--------------|--------------------|----------------------|---|---|
| Methanolic Extract | Mice | Not Specified | Oral | Anti-allergic effect on ear passive cutaneous anaphylaxis (PCA) reactions | [2] [3] [4] |
| Polysaccharide Fraction (GP3) | Kunming Mice | 50, 100, 200 mg/kg | Oral (gavage) | Restoration of immune function in immunosuppressed mice | [5] |
| 70% Ethanol Extract | Rats | 200, 300 mg/kg | Not Specified | Anti-inflammatory activity in carrageenan-induced paw edema | [6] |

Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) Reaction in Mice for Anti-Allergic Activity

This protocol is adapted from a study investigating the anti-allergic effects of a methanolic extract of *Gymnadenia conopsea*[\[2\]](#)[\[4\]](#). It serves as a relevant model for assessing the potential in vivo anti-allergic activity of **Gymnoside VII**.

Objective: To evaluate the ability of a test compound to inhibit the early phase of type I allergic reactions.

Materials:

- Male ddY mice (5-6 weeks old)
- Anti-dinitrophenyl (DNP) IgE antibody
- Dinitrophenyl-bovine serum albumin (DNP-BSA)
- Evans blue dye
- Test compound (**Gymnoside VII**)
- Vehicle (e.g., 5% acacia solution)
- Phosphate-buffered saline (PBS)
- 1 M Potassium hydroxide (KOH) solution
- Acetone-0.2 M H₃PO₄ solution (13:5, v/v)

Procedure:

- Sensitization: Inject 10 µL of anti-DNP IgE (20 µg/mL in PBS) intradermally into one ear of each mouse. Inject 10 µL of PBS into the contralateral ear as a negative control.
- Compound Administration: 47 hours after sensitization, administer the test compound (**Gymnoside VII**) or vehicle orally to the mice.
- Antigen Challenge: One hour after compound administration, intravenously inject 0.25 mL of PBS containing 2% Evans blue and 0.25 mg of DNP-BSA.
- Sample Collection: 30 minutes after the antigen challenge, euthanize the mice by cervical dislocation and excise both ears.

- **Dye Extraction:** Incubate the ears in 1 M KOH solution overnight at 37°C to dissolve the tissue. Add 4.5 mL of the acetone-H₃PO₄ mixture and centrifuge at 4000 rpm for 10 minutes.
- **Quantification:** Measure the absorbance of the supernatant at 620 nm. The amount of dye extravasation is proportional to the intensity of the allergic reaction.

Carrageenan-Induced Paw Edema in Rats for Anti-Inflammatory Activity

This protocol is a standard model for evaluating acute inflammation and is based on a study that used ethanolic extracts of orchids[6].

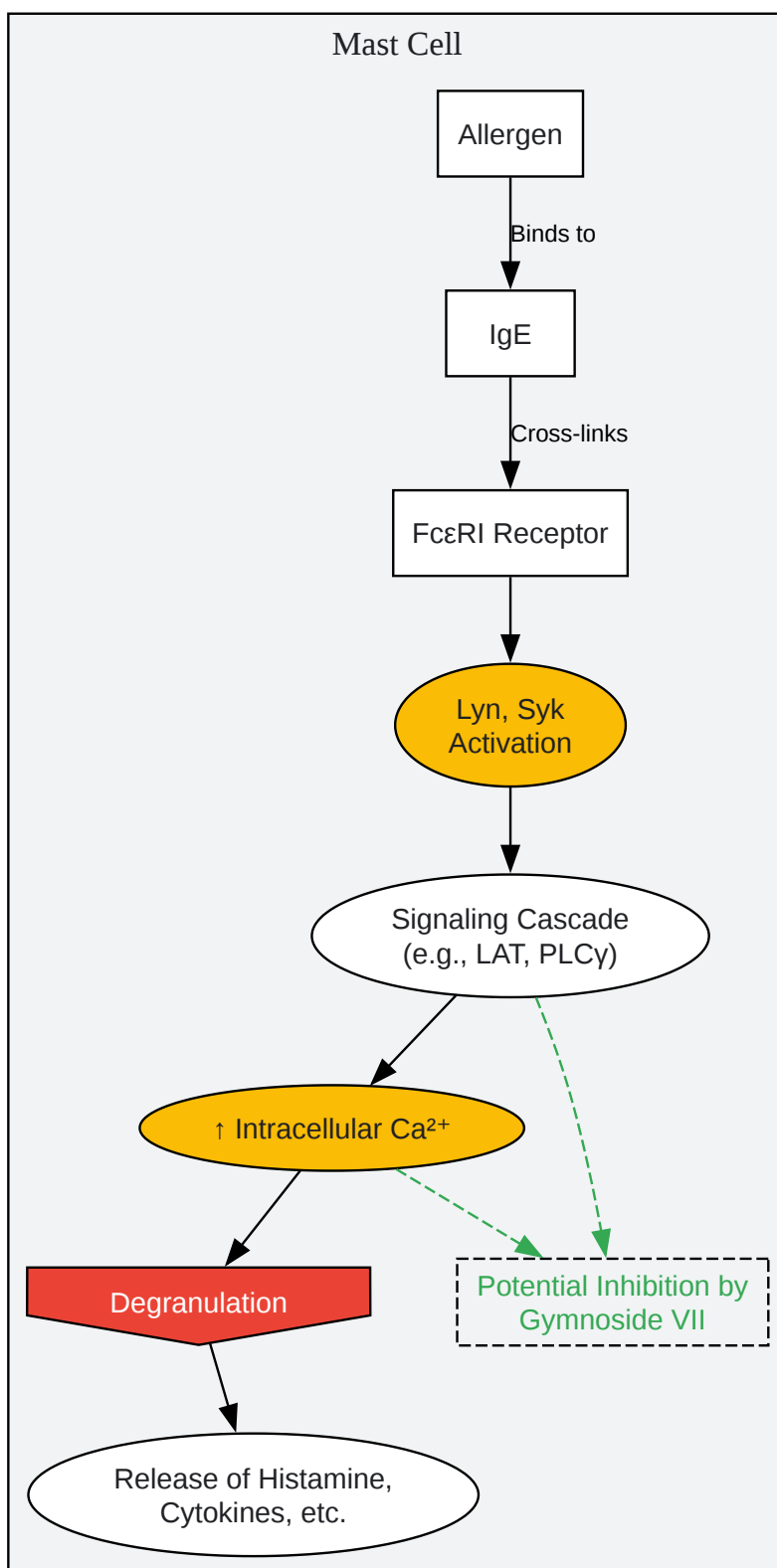
Objective: To assess the in vivo anti-inflammatory effect of a test compound.

Materials:

- Wistar rats (or other suitable strain)
- 1% Carrageenan solution in saline
- Test compound (**Gymnoside VII**)
- Vehicle
- Pletysmometer

Procedure:

- **Baseline Measurement:** Measure the initial volume of the right hind paw of each rat using a plethysmometer.
- **Compound Administration:** Administer the test compound or vehicle orally or intraperitoneally.
- **Induction of Inflammation:** One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
- **Edema Measurement:** Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.



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Caption: IgE-mediated mast cell degranulation pathway.

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